3-Chloro-2,4-difluoro-5-methylpyridine CAS number and MSDS
3-Chloro-2,4-difluoro-5-methylpyridine CAS number and MSDS
An in-depth technical analysis of 3-Chloro-2,4-difluoro-5-methylpyridine requires moving beyond basic chemical descriptors to understand its strategic utility in modern drug discovery. As a highly functionalized, electron-deficient N-heterocycle, this molecule serves as a premium building block for fragment-based drug discovery (FBDD) and late-stage functionalization.
This guide synthesizes physicochemical profiling, rigorous safety data analysis, and field-proven experimental methodologies to provide a comprehensive resource for medicinal chemists and drug development professionals.
Physicochemical Profiling & Structural Elucidation
The structural logic of 3-Chloro-2,4-difluoro-5-methylpyridine is dictated by the precise arrangement of its halogens and alkyl group around the pyridine core. The presence of two fluorine atoms at the C2 and C4 positions strongly withdraws electron density via inductive (-I) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This renders the scaffold highly susceptible to nucleophilic attack. Simultaneously, the C3-chlorine provides an orthogonal handle for transition-metal catalysis, while the C5-methyl group offers a latent site for benzylic-type functionalization.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Practical Implication |
| CAS Number | 2416234-07-4 | Unique identifier for regulatory and procurement tracking 1. |
| Molecular Formula | C6H4ClF2N | Defines the highly halogenated nature of the scaffold. |
| Molecular Weight | 163.55 g/mol | Ideal low-molecular-weight fragment for FBDD libraries. |
| Physical Form | Liquid | Requires careful handling to avoid aerosolization. |
| Purity (Commercial) | ≥ 95% | Suitable for direct use in discovery-stage synthesis. |
| Storage Temperature | 2–8 °C (Ice Pack) | Prevents slow hydrolytic degradation of the electrophilic C-F bonds by ambient moisture. |
Safety Data & Handling Protocols (MSDS Analysis)
Working with highly electrophilic fluorinated pyridines requires a mechanistic understanding of their hazard profiles. The reactivity that makes this compound valuable synthetically also dictates its toxicological behavior.
Hazard Classification & Causality
According to the standardized Safety Data Sheet (SDS), 3-Chloro-2,4-difluoro-5-methylpyridine carries the signal word Danger and the following key hazard statements 1:
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H318 (Causes serious eye damage) & H315 (Causes skin irritation): The extreme electrophilicity of the C2 and C4 positions allows the molecule to undergo rapid Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles, such as thiol groups in ocular and dermal proteins, leading to irreversible tissue damage.
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H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The liquid form possesses sufficient vapor pressure at room temperature to irritate mucosal membranes.
Self-Validating Safety Protocol
To establish a self-validating safety system, handling must be engineered to prevent exposure and neutralize accidental spills mechanistically:
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Containment: All manipulations must occur in a chemically rated fume hood with a minimum face velocity of 100 fpm.
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PPE: Double-layer nitrile gloves and non-vented splash goggles are mandatory. Nitrile provides a temporary barrier against halogenated liquids.
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Active Quenching (Spill Response): Do not simply wipe up spills. Treat the affected area with a mild, aqueous nucleophile (e.g., 5% sodium bicarbonate or dilute ethanolamine solution). This actively drives an SNAr reaction, degrading the hazardous electrophile into a benign, water-soluble pyridinol derivative before disposal.
Synthetic Utility in Medicinal Chemistry
The strategic incorporation of fluorine into N-heterocycles has revolutionized drug development. Fluorine modulates the pKa of adjacent basic nitrogen atoms, which is a proven strategy to disrupt binding to the hERG potassium ion channel, thereby mitigating cardiovascular toxicity 2. Furthermore, fluorinated heterocycles exhibit enhanced metabolic resistance and membrane permeability, making them prevalent in recently FDA-approved therapeutics 34.
3-Chloro-2,4-difluoro-5-methylpyridine offers three orthogonal pathways for derivatization, allowing chemists to build complex architectures rapidly.
Orthogonal regioselective functionalization pathways of 3-Chloro-2,4-difluoro-5-methylpyridine.
Experimental Workflows & Methodologies
The following protocol details a regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The C4-fluorine is typically displaced faster than the C2-fluorine when reacting with amines, driven by the strong para-activating effect of the pyridine nitrogen.
Protocol: Regioselective Amination via SNAr
Objective: Synthesize a C4-amino-3-chloro-2-fluoro-5-methylpyridine derivative.
Reagents Required:
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3-Chloro-2,4-difluoro-5-methylpyridine (1.0 eq)
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Primary or Secondary Amine (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Preparation of the Reaction Matrix: Purge a dry, round-bottom flask with inert gas (Ar or N2). Add anhydrous THF (0.2 M relative to the substrate). Causality: Anhydrous conditions prevent the competitive formation of hydroxypyridine byproducts via hydroxide attack.
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Substrate Addition: Introduce 3-Chloro-2,4-difluoro-5-methylpyridine (1.0 eq) to the solvent. Cool the mixture to 0 °C using an ice bath. Causality: The high reactivity of the difluorinated system can lead to bis-substitution at room temperature; cooling ensures kinetic control for mono-substitution.
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Base Addition: Add DIPEA (2.0 eq) dropwise. Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups prevent the nitrogen lone pair from acting as a competing nucleophile against the highly electrophilic pyridine ring.
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Nucleophile Introduction: Slowly add the target amine (1.1 eq). Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.
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Self-Validating Monitoring: Monitor the reaction via LC-MS. The protocol is self-validating when the UV trace shows the consumption of the starting material (MW: 163.55) and the mass spectrometer detects the emergence of the
peak corresponding to the exact mass of the mono-aminated product. -
Workup & Isolation: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure regioisomer.
References
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Scientific Update: "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update - UK. Available at:[Link]
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Royal Society of Chemistry: "Organic & Biomolecular Chemistry - Synthesis of Fluorinated Heterocycles." RSC Publishing. Available at: [Link]
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IKPress: "Fluorine, fluorination methods, drug stability, pharmacokinetics, medicinal chemistry." IKPress. Available at: [Link]
